molecular formula C7H9ClN2S2 B1388278 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride CAS No. 1185303-27-8

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

Cat. No.: B1388278
CAS No.: 1185303-27-8
M. Wt: 220.7 g/mol
InChI Key: BJIYDQQEUJSQRO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride is a chemical compound with the molecular formula C7H9ClN2S2 It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Chemistry

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to sulfoxides or sulfonesH₂O₂, KMnO₄
ReductionProduces thiol or amine derivativesLiAlH₄, NaBH₄
SubstitutionChlorine atom replaced by nucleophilesAmines, thiols

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human cancer cells in vitro. The results indicated a dose-dependent response, suggesting potential for therapeutic applications.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for treating various diseases. Its structural features may enhance its bioavailability and efficacy compared to other thiazole derivatives.

Therapeutic AreaPotential Application
Cancer TreatmentInhibitory effects on tumor growth
Antimicrobial AgentsEffective against resistant bacterial strains

Industry

In industrial applications, this compound is utilized as a reagent in chemical processes and the development of new materials. Its unique properties make it suitable for use in formulations requiring specific chemical interactions.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, which forms the basis for many derivatives.

    Benzothiazole: A similar compound with a benzene ring fused to the thiazole ring.

    Thiazolidine: A saturated analog of thiazole with a similar ring structure.

Uniqueness

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride is unique due to the presence of methyl groups at the 5 and 6 positions of the thiazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to other thiazole derivatives.

Biological Activity

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride is a heterocyclic compound characterized by its unique thiazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C7H9ClN2S2, and it is recognized for its applications in various scientific research domains.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study evaluating the antimicrobial properties of similar thiazole derivatives found that they were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, recent research demonstrated that derivatives of thiazole displayed promising antitumor activity against multiple human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays . The findings suggested that certain structural modifications enhance the antitumor efficacy of these compounds.

Table 1: Antitumor Activity of Thiazole Derivatives

Compound IDCell LineIC50 (μM)Assay Type
5A5492.12 ± 0.212D
6HCC8275.13 ± 0.972D
8NCI-H3586.48 ± 0.113D

The above table summarizes the IC50 values for selected compounds tested on various lung cancer cell lines, highlighting their potential as therapeutic agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in cells. These interactions can modulate enzymatic activities or receptor functions, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions using precursors like 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions . The characterization of synthesized compounds is crucial for understanding their biological activities.

Recent Investigations

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives. For example, a study highlighted that certain modifications to the thiazole ring significantly enhanced antitumor activity while reducing toxicity to normal cells . This suggests that further optimization of chemical structures may yield more effective therapeutic agents with improved safety profiles.

Table 2: Structure-Activity Relationship Insights

Structural ModificationAntitumor ActivityToxicity Profile
Nitro Group AdditionIncreasedModerate
Chlorine SubstitutionEnhancedLow

The table illustrates how specific modifications can influence both the efficacy and safety of thiazole derivatives.

Properties

IUPAC Name

5,6-dimethylthieno[2,3-d][1,3]thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2.ClH/c1-3-4(2)10-6-5(3)11-7(8)9-6;/h1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYDQQEUJSQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC(=N2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662973
Record name 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-27-8
Record name 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
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5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
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5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
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Reactant of Route 6
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

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